molecular formula C25H28N4O3S B269646 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B269646
M. Wt: 464.6 g/mol
InChI Key: DYXYQGFMXAKLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and the acetyl and pentylsulfanyl groups. The final step involves the attachment of the phenyl ethyl ether moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ethyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether
  • 2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether

Uniqueness

The uniqueness of 1-[6-(2-ETHOXYPHENYL)-3-(PENTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, the pentylsulfanyl group may confer different chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[6-(2-ethoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C25H28N4O3S/c1-4-6-11-16-33-25-26-23-22(27-28-25)18-12-7-9-14-20(18)29(17(3)30)24(32-23)19-13-8-10-15-21(19)31-5-2/h7-10,12-15,24H,4-6,11,16H2,1-3H3

InChI Key

DYXYQGFMXAKLKC-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1

Origin of Product

United States

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